N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 921573-08-2
VCID: VC4327450
InChI: InChI=1S/C20H14F2N4O3/c1-25-10-13(18(27)23-15-8-7-11(21)9-14(15)22)16-17(25)19(28)26(20(29)24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,27)(H,24,29)
SMILES: CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F
Molecular Formula: C20H14F2N4O3
Molecular Weight: 396.354

N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

CAS No.: 921573-08-2

Cat. No.: VC4327450

Molecular Formula: C20H14F2N4O3

Molecular Weight: 396.354

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide - 921573-08-2

Specification

CAS No. 921573-08-2
Molecular Formula C20H14F2N4O3
Molecular Weight 396.354
IUPAC Name N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Standard InChI InChI=1S/C20H14F2N4O3/c1-25-10-13(18(27)23-15-8-7-11(21)9-14(15)22)16-17(25)19(28)26(20(29)24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,27)(H,24,29)
Standard InChI Key JKGHAWHZYURGRR-UHFFFAOYSA-N
SMILES CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and IUPAC Nomenclature

The compound is systematically named N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, with the molecular formula C₂₀H₁₄F₂N₄O₃ and a molecular weight of 396.354 g/mol. Its IUPAC name reflects the fused bicyclic system comprising a pyrrole ring condensed with a pyrimidine-dione scaffold, substituted at distinct positions with fluorophenyl, methyl, and phenyl groups.

Synthetic Methodologies and Optimization

General Strategies for Pyrrolopyrimidine Synthesis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives often employs cyclocondensation reactions between aminofuran intermediates and nucleophiles. A patented method for analogous pyrrolo[2,3-d]pyrimidines involves reacting 2-amino-5-substituted furans with nucleophiles such as R²-C(=NH)NH₂ under thermally activated conditions . For example, heating a 2-aminofuran bearing a cyano group with a guanidine derivative in an alkanol solvent yields the bicyclic core, followed by functionalization at the 4- and 5-positions .

Physicochemical Properties and Stability

Thermal and pH Stability

Challenges and Future Directions

Synthetic Scalability and Purification

Large-scale production faces hurdles in optimizing yield and minimizing side products during cyclocondensation. Microwave-assisted synthesis, as employed in related heterocyclic systems, could enhance reaction efficiency .

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